1-Cyclopentyl-3-(4-fluorobenzyl)thiourea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[(4-fluorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2S/c14-11-7-5-10(6-8-11)9-15-13(17)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKGFXPMYGORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(4-fluorobenzyl)thiourea typically involves the reaction of cyclopentylamine with 4-fluorobenzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(4-fluorobenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-Cyclopentyl-3-(4-fluorobenzyl)thiourea has several notable applications:
Medicinal Chemistry
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties. It may inhibit bacterial enzymes, which is crucial for developing new antibiotics. For instance, it has shown activity against various strains of bacteria, suggesting its potential as a therapeutic agent in treating infections.
- Anticancer Properties: The compound is also being investigated for its anticancer effects. Studies suggest it may interfere with cell signaling pathways critical for tumor growth and proliferation, making it a candidate for further development in cancer therapies .
Biological Research
- Mechanism of Action Studies: The interaction studies focus on the binding affinity of this compound to specific enzymes or receptors. Understanding these interactions is vital for elucidating its therapeutic mechanisms.
- Structure-Activity Relationship (SAR): Investigations into the SAR of thiourea derivatives have revealed that modifications in the structure can significantly alter biological activity, providing insights into optimizing drug candidates .
Material Science
- The compound serves as a building block in synthesizing more complex organic molecules, which can be applied in developing new materials with tailored properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound inhibited bacterial growth with an IC50 value comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound reduced cell viability in cancer cell lines by inducing apoptosis. Mechanistic studies suggested that this effect was mediated through the modulation of key signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(4-fluorobenzyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
Key Structural Analogs:
1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea (): Substituents: Dibenzyl groups and 4-fluorobenzoyl. Activity: Not explicitly reported, but fluorinated benzoyl groups may influence binding in enzyme inhibition.
- Substituents: 4-Fluorobenzyl and chelating moieties.
- Activity: Lower HIV integrase inhibition compared to raltegravir due to reduced penetration into the hydrophobic pocket .
1-(4-Hexylbenzoyl)-3-methylthiourea ():
- Substituents: Hexylbenzoyl and methyl groups.
- Activity: Demonstrated cytotoxicity, suggesting alkyl chains enhance membrane permeability .
Thiourea vs. Urea Backbone
- Activity Differences :
- Electronic Properties :
Catalytic and Physicochemical Properties
- Catalytic Efficiency :
- Bond Lengths and Conformation :
Enzyme Inhibition
- HIV Integrase Inhibition :
- EGFR Inhibition :
Anti-Parasitic Activity
- Amino acid-modified thioureas (e.g., M1, M2) showed enhanced anti-amoebic activity due to hydrophilic moieties improving receptor selectivity .
Physicochemical Properties and Solubility
Table 2: Comparative Physicochemical Data
Q & A
Q. What are the key synthetic routes for 1-Cyclopentyl-3-(4-fluorobenzyl)thiourea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the formation of intermediates. For example:
- Step 1 : React 4-fluorobenzylamine with cyclopentyl isothiocyanate in anhydrous dichloromethane under nitrogen.
- Step 2 : Use triethylamine as a base to facilitate thiourea bond formation.
- Optimization : Key parameters include temperature (reflux vs. room temperature), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios. Reaction progress can be monitored via TLC or HPLC .
Q. How is the molecular structure of this compound characterized experimentally?
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial : Agar diffusion assays against S. aureus or E. coli with zone-of-inhibition measurements .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to determine IC values .
- Enzyme inhibition : Kinetic assays targeting kinases or proteases, using fluorogenic substrates .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity and binding interactions of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like neuraminidase or tubulin .
- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories .
- DFT calculations : Gaussian 09 to map electrostatic potentials and identify reactive sites (e.g., sulfur atom in thiourea) .
Q. How can contradictions in reaction yield data across studies be resolved?
- Root-cause analysis : Compare purity of starting materials (HPLC-grade solvents vs. technical grade) and catalytic additives (e.g., DMAP vs. pyridine) .
- Design of Experiments (DoE) : Use response surface methodology to statistically isolate critical variables (e.g., temperature vs. solvent polarity) .
Q. What advanced crystallographic techniques refine structural data for this compound?
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?
- Substituent variation : Synthesize analogs with halogens (Cl, Br), alkyl groups, or electron-withdrawing substituents on the benzyl/cyclopentyl moieties .
- Activity clustering : Use principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What safety protocols are critical for handling thiourea derivatives in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
